![molecular formula C21H27N3O5S B2618239 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251687-19-0](/img/structure/B2618239.png)
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. The compound is commonly referred to as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Wirkmechanismus
AZD9291 works by selectively targeting and inhibiting mutated forms of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein that are commonly found in NSCLC tumors. Specifically, the compound binds to the ATP-binding site of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein, preventing the protein from being activated and initiating cell growth and division. This inhibition of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
AZD9291 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of NSCLC tumors and induce tumor regression. In addition, AZD9291 has also been shown to have minimal effects on normal cells, indicating that it has a high degree of selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZD9291 in lab experiments is that it has a high degree of selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. In addition, the compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using AZD9291 in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on AZD9291. One area of interest is the development of combination therapies that can enhance the efficacy of the compound. In addition, there is also a need for further studies to better understand the long-term effects of AZD9291 and its potential applications in the treatment of other types of cancer. Finally, there is also a need for studies to identify potential biomarkers that can be used to predict patient response to the compound.
Synthesemethoden
The synthesis of AZD9291 involves the reaction of 3-chloro-4-fluoroaniline with 4-(methoxyamino)-3-nitropyridine. The resulting product is then reacted with 1-azepan-1-ylsulfonylpyrrolidine to form the key intermediate. This intermediate is then reacted with N-(3-methoxybenzyl)acetamide to produce AZD9291.
Wissenschaftliche Forschungsanwendungen
AZD9291 has been extensively studied for its potential applications in the treatment of non-small cell lung cancer (NSCLC). Specifically, the compound has been shown to be effective in treating NSCLC patients who have developed resistance to first-generation 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide inhibitors such as erlotinib and gefitinib. In addition, AZD9291 has also been studied for its potential applications in the treatment of other types of cancer, including breast cancer and head and neck cancer.
Eigenschaften
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-29-18-9-6-8-17(14-18)15-22-20(25)16-23-11-7-10-19(21(23)26)30(27,28)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRKZLXFVIYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.